t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Overview
Description
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that features a quinoxaline moiety, a diazepane ring, and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The diazepane ring is then introduced via a nucleophilic substitution reaction, followed by esterification to introduce the ethoxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline moiety would yield quinoxaline N-oxides, while reduction would produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Diazepane derivatives: Compounds with similar ring structures but different substituents.
Ester-functionalized compounds: Molecules with ester groups that exhibit similar reactivity
Uniqueness
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is unique due to its combination of a quinoxaline moiety, a diazepane ring, and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-5-28-19(26)17-18(23-16-10-7-6-9-15(16)22-17)24-11-8-12-25(14-13-24)20(27)29-21(2,3)4/h6-7,9-10H,5,8,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSVXJMRAKUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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